molecular formula C18H12Cl2N2O4S B4219694 2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE

2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE

Cat. No.: B4219694
M. Wt: 423.3 g/mol
InChI Key: KMUSXPCHHBJYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including oxadiazole, thioether, and benzodioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE typically involves multiple steps. One common method involves the condensation of 2,4-dichlorophenyl hydrazine with carbon disulfide to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxin-6-yl ethanone under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Acetyl-1,4-benzodioxane
  • 1,4-Benzodioxin, ethanone derivative
  • 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethanone

Uniqueness

2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O4S/c19-11-2-3-12(13(20)8-11)17-21-22-18(26-17)27-9-14(23)10-1-4-15-16(7-10)25-6-5-24-15/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUSXPCHHBJYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE

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